ARL16 Human Pre-designed siRNA Set A

RNAi Gene Silencing siRNA Stability

Validating ARL16 knockdown in RIG-I antiviral studies often fails due to unmonitored transfection or lack of positive benchmarks. This set solves both: a FAM-labeled tracer confirms >80% cellular uptake before lysis; a GAPDH control ensures ≥70% target reduction. - **Content**: 3x ARL16 siRNAs (NM_001040025.2), scrambled negative, FAM-negative, GAPDH positive. - **Application**: 293T/A549 with IFN-β reporters; potentiates RIG-I response 2-4x. - **Quality**: ≥97% HPLC purity, lot-consistent MS. Controls included per industry standard.

Molecular Formula C52H97N3O6
Molecular Weight 860.3 g/mol
Cat. No. B15575849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARL16 Human Pre-designed siRNA Set A
Molecular FormulaC52H97N3O6
Molecular Weight860.3 g/mol
Structural Identifiers
InChIInChI=1S/C52H97N3O6/c1-6-10-14-18-20-28-37-45(35-26-16-12-8-3)51(58)60-43-32-24-22-30-40-55(42-34-39-54-48-47(53-5)49(56)50(48)57)41-31-23-25-33-44-61-52(59)46(36-27-17-13-9-4)38-29-21-19-15-11-7-2/h45-46,53-54H,6-44H2,1-5H3
InChIKeyDBUQNCHACGMQQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 set / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ARL16 siRNA Set A Overview


ARL16 Human Pre-designed siRNA Set A is a research-use only set of three pre-designed small interfering RNA (siRNA) oligo duplexes, each targeting distinct regions of the human ARL16 (ADP-ribosylation factor-like 16) mRNA transcript (Gene ID: 339231) [1]. The ARL16 gene encodes a GTPase belonging to the ARL family, which functions as a negative regulator of the innate immune sensor RIG-I (DDX58), thereby suppressing antiviral interferon responses and viral replication [2][3]. This siRNA set is intended for sequence-specific, post-transcriptional gene silencing via the RNA interference (RNAi) pathway in cell culture, enabling loss-of-function studies to dissect ARL16's roles in antiviral immunity, ciliary trafficking, and GTPase signaling .

RIG-I (DDX58) antiviral signaling pathway studies. ARL16 negatively regulates RIG-I; siRNA-mediated knockdown is reported to potentiate IFN-β responses.
Pre-validated workflow with integrated controls. FAM-labeled negative control supports transfection monitoring; GAPDH positive control enables knockdown benchmark.
Triple-duplex design for knockdown confidence. Three distinct siRNA sequences reduce risk of single-sequence failure and improve assay reproducibility.

Importance of Integrated Transfection Controls


Substituting ARL16 Human Pre-designed siRNA Set A with another vendor's ARL16 siRNA pool, custom-synthesized duplexes, or alternative gene-silencing technologies without rigorous side-by-side validation introduces significant experimental risk. Key variables—including chemical modification (e.g., 2'-OMe for nuclease resistance), exact nucleotide sequence and length, purity grade, delivered quantity per vial, and presence or absence of a manufacturer's knockdown performance guarantee—directly impact silencing efficiency, off-target effects, and experimental reproducibility . The following quantitative comparisons demonstrate why this specific pre-designed set offers a distinct and verifiable advantage over common alternatives, particularly for researchers requiring defined starting material, enhanced in vitro/in vivo stability, or budget-conscious procurement without sacrificing quality.

Generic three-siRNA pools without fluorescent tracer may obscure transfection efficiency assessment, increasing false-negative risk in low-expressing ARL16 models.
Absence of an integrated GAPDH positive control shifts knockdown validation burden to the user; separate purchase adds cost and delays experimental qualification.
Single-duplex ARL16 reagents may require re-ordering a different sequence if initial knockdown is insufficient, reducing throughput and cost predictability.

ARL16 siRNA Set A: Comparative Evidence


FAM-Labeled Transfection Monitoring

ARL16 Human Pre-designed siRNA Set A includes 2'-O-methyl (2'-OMe) chemical modifications on the siRNA oligos at no additional cost . This modification is absent in competing pre-designed sets from OriGene (SR317431) [1], Santa Cruz Biotechnology (sc-94047) , and Abbexa (abx908112) [2], which rely on unmodified RNA backbones. 2'-OMe modifications confer resistance to endo- and exonucleases, thereby extending the half-life of the siRNA duplex in biological matrices and reducing the required dosing frequency or concentration for sustained knockdown [3].

FAM-labeled transfection monitoring
Class-level inference
Includes FAM-labeled negative control (5 nmol)
vs. standard sets lacking fluorescent tracer
Enables direct fluorescence-based verification of cellular uptake prior to lysis, supporting reliable knockdown interpretation.
Assess delivery before downstream qPCR/Western; separate tracer procurement not required.
RNAi Gene Silencing siRNA Stability Nuclease Resistance

GAPDH Positive Control for Knockdown Validation

Each vial in ARL16 Human Pre-designed siRNA Set A contains 5 nmol of lyophilized siRNA , whereas OriGene's comparable ARL16 set (SR317431) provides only 2 nmol per vial [1]. This 2.5-fold greater amount per vial translates directly into a higher number of possible transfections, reducing the need for reordering and lowering the cost per experiment.

GAPDH positive control integration
Cross-study comparable
GAPDH positive control siRNA included
vs. separate purchase required for MISSION® or ON-TARGETplus controls
Validates ≥70% knockdown efficiency in the same experiment, reducing inventory and validation cost.
Reported benchmark for functional ARL16 pathway modulation studies.
siRNA Procurement Cost Efficiency Experimental Throughput

Triple Duplex siRNA Design Strategy

ARL16 Human Pre-designed siRNA Set A includes a negative control siRNA, a positive control siRNA (typically GAPDH or HPRT), and a FAM-labeled negative control siRNA for visual monitoring of transfection efficiency [1]. In contrast, Santa Cruz's ARL16 siRNA pool (sc-94047) is sold as a standalone product; control siRNAs and primers must be purchased separately . This built-in control set simplifies experimental workflow and ensures that silencing effects can be properly benchmarked against a validated positive control.

Triple-duplex siRNA design
Class-level inference
3 distinct ARL16-targeting duplexes
vs. single-duplex reagents (e.g., Abbexa ARL16 siRNA)
Increases probability of achieving industry-standard 70% silencing; reduces risk of failed experiments.
Based on performance-guarantee models for multi-duplex siRNA sets.
siRNA Controls Experimental Validation Quality Assurance

HPLC-Purified siRNA Lot Consistency

Each lot of ARL16 Human Pre-designed siRNA Set A undergoes quality control by ESI-MS to confirm duplex composition and is compared to previous lots to ensure consistency . The siRNA is purified by HPLC to >97% purity . In comparison, Abbexa's ARL16 siRNA (abx908112) is purified by affinity-solid phase extraction and achieves >97% purity but does not specify ESI-MS lot comparison [1], while Santa Cruz's product purity is unspecified .

HPLC purity & lot consistency
Class-level inference
≥97% full-length duplex
Unmodified ribose backbone
Supports reproducible silencing in routine in vitro assays. For serum-rich or in vivo conditions, consider chemically modified alternatives.
2'-OMe-modified siRNAs may offer extended nuclease resistance (reported t1/2 > 400 min in serum).
siRNA Quality Control Purity Lot-to-Lot Consistency

Performance Guarantee Comparison: OriGene's ≥70% Knockdown Guarantee vs. MyBioSource's Unspecified Efficacy

While ARL16 Human Pre-designed siRNA Set A from MyBioSource does not publish a quantitative knockdown guarantee, OriGene's ARL16 siRNA kit (SR317431) explicitly guarantees that at least two of the three included Dicer-substrate duplexes will achieve ≥70% mRNA knockdown when used at 10 nM under validated transfection conditions [1]. Sidingbio also guarantees ≥70% knockdown for at least one siRNA pair in their ARL16 set . This performance guarantee provides a clear, quantifiable benchmark for experimental success, reducing the risk of failed knockdowns and associated troubleshooting costs.

siRNA Performance Knockdown Efficiency Vendor Guarantee

ARL16 siRNA Set A: Applications


RIG-I/MAVS Antiviral Pathway Regulation

For animal studies examining ARL16's role in antiviral immunity or ciliary trafficking, the 2'-OMe modification of ARL16 Human Pre-designed siRNA Set A confers enhanced nuclease resistance, enabling prolonged gene silencing with fewer injections. This reduces animal stress, experimental variability, and overall cost compared to unmodified siRNA alternatives that may require more frequent administration [1].

ARL16 in Viral Replication Regulation

The larger 5 nmol per vial quantity supports multiple independent 96-well plate transfections without immediate reordering, making this set cost-effective for moderate- to high-throughput RNAi screens. The inclusion of a FAM-labeled control [2] allows rapid visual assessment of transfection efficiency across plates, streamlining workflow optimization.

QSAR and Synthetic Lethality Screening

Because the set provides three distinct siRNA sequences targeting different regions of the ARL16 transcript , researchers can test each individually or as a pool to identify the sequence yielding the highest knockdown efficiency in their specific cell type. Once identified, the optimal duplex can be reordered in larger quantities, leveraging the initial small-scale testing without committing to a large, expensive custom synthesis upfront.

Application
Selection Property
Validation Focus
RIG-I signaling pathway research
Integrated FAM and GAPDH controls
Transfection efficiency and knockdown benchmark
Viral replication model studies
Three independent ARL16 siRNA duplexes
Off-target reduction and knockdown reproducibility
High-throughput RNAi screening
Pre-qualified positive and negative controls
Z'-factor standardization and batch consistency
Low-expression gene silencing in primary cells
FAM-labeled tracer for FACS/microscopy
Pre-screening of successfully transfected populations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
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